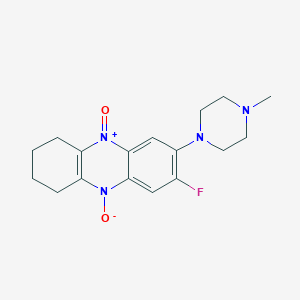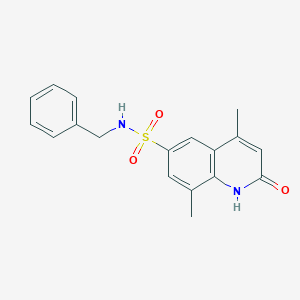![molecular formula C20H18N2O4 B15003653 N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide](/img/structure/B15003653.png)
N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide is a synthetic organic compound belonging to the dibenzo[b,f]oxepine family. This compound is characterized by its complex molecular structure, which includes an allyl group, a nitro group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,f]oxepine core: This can be achieved through intramolecular nucleophilic substitution reactions, often involving the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions.
Introduction of the nitro group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Acetamide formation: The final step involves the formation of the acetamide moiety, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide involves its interaction with molecular targets such as microtubules. The compound is believed to inhibit microtubule polymerization, disrupting the dynamics of microtubules and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule inhibitors, making it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,f]oxepine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Microtubule inhibitors: Compounds such as colchicine and paclitaxel also target microtubules but have different structures and mechanisms of action.
Uniqueness
N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit microtubule polymerization, combined with its potential for further chemical modification, makes it a valuable compound for scientific research and therapeutic development .
Propriétés
Formule moléculaire |
C20H18N2O4 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-methyl-N-(2-nitro-10-prop-2-enylbenzo[b][1]benzoxepin-4-yl)acetamide |
InChI |
InChI=1S/C20H18N2O4/c1-4-6-14-7-5-8-15-9-10-17-18(21(3)13(2)23)11-16(22(24)25)12-19(17)26-20(14)15/h4-5,7-12H,1,6H2,2-3H3 |
Clé InChI |
JEEFQEVCHCSCKM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=C2C=CC3=C(C(=CC=C3)CC=C)OC2=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate](/img/structure/B15003572.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15003577.png)
![3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15003588.png)
![2'-amino-5-fluoro-1'-(2-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003589.png)
![Ethyl 3-{[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B15003597.png)

![2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide](/img/structure/B15003607.png)
![N-[5-(4-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15003628.png)
![Methyl 4-{3-[4-(2-cyanoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B15003631.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B15003637.png)
![3-(2-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003655.png)
![1'-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(hydroxymethyl)-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B15003665.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B15003669.png)

